molecular formula C15H13NO6 B13802514 Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate

Cat. No.: B13802514
M. Wt: 303.27 g/mol
InChI Key: YMJYOKMFLTYSBM-UHFFFAOYSA-N
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Description

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans through a series of reactions, including Michael addition, intramolecular nucleophilic addition, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 3-[5-(2-nitrophenyl)furan-2-yl]-3-oxopropanoate

InChI

InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3

InChI Key

YMJYOKMFLTYSBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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